molecular formula C15H12F3N2O7P B3406021 Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate CAS No. 202277-80-3

Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate

Cat. No. B3406021
CAS RN: 202277-80-3
M. Wt: 420.23 g/mol
InChI Key: ABVDQZPZAMSQGK-UHFFFAOYSA-N
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Description

The compound “Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a phosphonate group (a type of phosphorus-containing functional group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The “2,6-dinitro” part suggests that there are nitro groups (-NO2) attached to the carbon atoms at the 2nd and 6th positions of the benzene ring .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s hard to predict its reactivity. The presence of nitro groups and a trifluoromethyl group could potentially make the compound quite reactive, as these groups are known to participate in various chemical reactions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting reactivity or useful properties, it could be the subject of further study .

properties

IUPAC Name

2-[ethoxy(phenoxy)phosphoryl]-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N2O7P/c1-2-26-28(25,27-11-6-4-3-5-7-11)14-12(19(21)22)8-10(15(16,17)18)9-13(14)20(23)24/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVDQZPZAMSQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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